4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GYKI 52466 dihydrochloride is a 2,3-benzodiazepine compound that acts as a selective non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors . It is known for its anticonvulsant, neuroprotective, and skeletal muscle relaxant properties . Unlike conventional 1,4-benzodiazepines, GYKI 52466 does not act on GABA A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GYKI 52466 dihydrochloride involves the formation of the benzodiazepine core structure followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system .
Industrial Production Methods
Industrial production of GYKI 52466 dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
GYKI 52466 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups on the benzodiazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
GYKI 52466 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of ionotropic glutamate receptors.
Biology: Employed in cell viability assays to evaluate the effects of kainate on cerebellar granule cells.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
Mechanism of Action
GYKI 52466 dihydrochloride exerts its effects by selectively blocking the AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors . This blockade prevents the excitotoxic action of high extracellular glutamate levels, thereby providing neuroprotection and anticonvulsant effects . The compound does not interact with GABA A receptors, distinguishing it from conventional benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.
GYKI 53405: Known for its anticonvulsant and neuroprotective activities.
GYKI 53655: Exhibits similar pharmacological effects but with variations in potency and selectivity.
Uniqueness
GYKI 52466 dihydrochloride is unique due to its high selectivity for AMPA and kainate receptors and its lack of interaction with GABA A receptors . This selectivity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders .
Biological Activity
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by various studies and data.
- Molecular Formula : C17H15N3O2
- Molecular Weight : 293.32 g/mol
- CAS Number : 102771-26-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications in various diseases.
1. Antagonistic Activity
Research indicates that derivatives of benzodiazepine compounds exhibit antagonistic effects on AMPA receptors. The compound has been evaluated for its capacity to inhibit AMPA receptor-mediated responses, which are crucial in synaptic transmission and plasticity.
- Study Findings : In vitro studies demonstrated that this compound effectively antagonizes AMPA receptors, suggesting a role in modulating excitatory neurotransmission. This activity may have implications for treating conditions such as epilepsy and neurodegenerative diseases .
2. Antidiabetic Potential
Recent investigations have also focused on the antidiabetic properties of benzodioxol derivatives. In particular, studies have shown that certain derivatives can inhibit α-amylase, an enzyme involved in carbohydrate metabolism.
- In Vitro Results : Compounds similar to 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline showed significant α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM . This suggests potential use in managing blood glucose levels.
Compound | IC50 (µM) | Effect |
---|---|---|
IIa | 0.85 | α-Amylase Inhibitor |
IIc | 0.68 | α-Amylase Inhibitor |
3. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound against various cancer cell lines.
- Results : The compound exhibited selective cytotoxicity against cancer cells while showing negligible effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for therapeutic applications .
The mechanism by which 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline exerts its biological effects is primarily linked to its interaction with neurotransmitter receptors and enzymes involved in metabolic processes.
- Receptor Interaction : The compound's structure allows it to bind effectively to AMPA receptors, inhibiting their activity and thus modulating excitatory neurotransmission.
- Enzyme Inhibition : By inhibiting α-amylase, the compound can potentially regulate glucose metabolism and contribute to antidiabetic effects.
Case Studies
A notable case study explored the effects of benzodioxol derivatives on diabetic mice models. After administration of the compound IIc (structurally similar), researchers observed a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses . This highlights the therapeutic potential of these compounds in managing diabetes.
Properties
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRITPLSHUPVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.